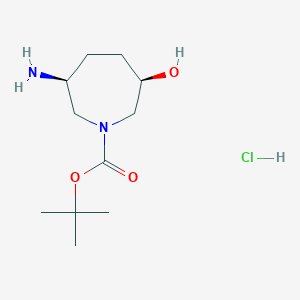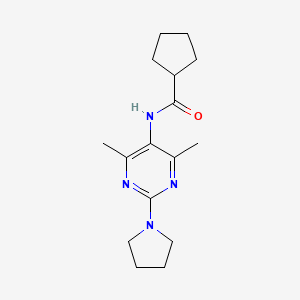![molecular formula C17H24FN3O2 B2692990 2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone CAS No. 719286-45-0](/img/structure/B2692990.png)
2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone”, there are methods for the synthesis of similar piperazine derivatives . For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular formula of “this compound” is C17H24FN3O2 and its molecular weight is 321.396.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources .Scientific Research Applications
Synthetic Chemistry and Structural Characterization A significant focus on synthetic routes and structural characterization of related compounds showcases the versatility and importance of incorporating fluorobenzyl, piperazino, and morpholino moieties. These studies often involve the synthesis of novel heterocyclic compounds with potential bioactive properties. For instance, the preparation and antiproliferative evaluation of compounds derived from similar structures highlight the methodological advancements and the application of techniques like X-ray diffraction for structural confirmation (Benaka Prasad et al., 2018). The detailed synthesis and characterization, including crystal structure analysis, of compounds containing piperazine/morpholine moieties, further emphasize the relevance in medicinal chemistry and material science (Bhat et al., 2018).
Biological Applications and Pharmacology Research extends into the exploration of biological activities, including antimicrobial, antinociceptive, and receptor antagonist properties. The synthesis of derivatives showcasing potential phosphodiesterase (PDE) inhibition suggests applications in heart therapy and the development of cardiovascular agents (Baker et al., 1995). Additionally, compounds with structural similarities have been evaluated for antimycobacterial activity, indicating the potential for developing new treatments against microbial infections (Sathe et al., 2011).
Molecular Interactions and Analysis The use of Hirshfeld surface analysis and other computational methods to analyze intermolecular interactions in the solid state of crystals derived from related compounds provides valuable insights into the molecular stability and potential interaction sites for binding with biological targets. This approach aids in understanding the physicochemical properties and the pharmacokinetics of new drug candidates (Govindhan et al., 2017).
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c18-16-3-1-15(2-4-16)13-19-5-7-20(8-6-19)14-17(22)21-9-11-23-12-10-21/h1-4H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSXIUGVSQLKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)
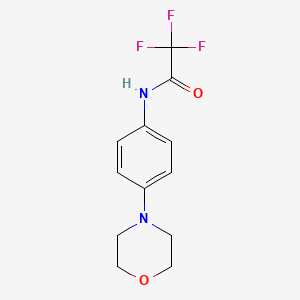
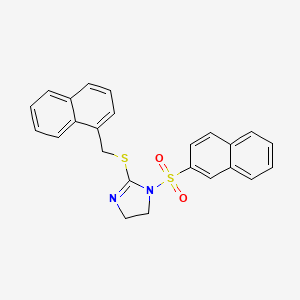
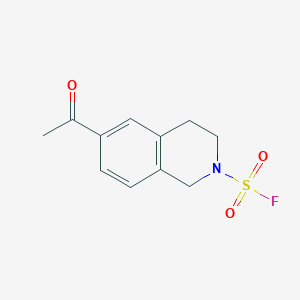

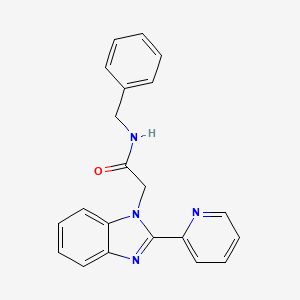
![[(3S,4R)-4-Thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/no-structure.png)
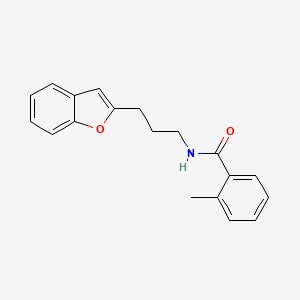
![{6-chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2692918.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2692922.png)

